N-(2-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide
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Overview
Description
N-(2-ETHOXYPHENYL)-2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-14-DIHYDROPYRIDIN-1-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes an ethoxyphenyl group, a methoxy group, and a piperidinylmethyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-14-DIHYDROPYRIDIN-1-YL}ACETAMIDE typically involves multiple steps. The process begins with the preparation of the core structure, which includes the formation of the dihydropyridine ring. This is followed by the introduction of the ethoxyphenyl and methoxy groups through various substitution reactions. The final step involves the attachment of the piperidinylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process typically includes the use of high-purity reagents and solvents, as well as controlled reaction conditions such as temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXYPHENYL)-2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-14-DIHYDROPYRIDIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-ETHOXYPHENYL)-2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-14-DIHYDROPYRIDIN-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-14-DIHYDROPYRIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Benzimidazole Derivatives: These compounds also exhibit a wide range of pharmacological activities and are used in medicinal chemistry.
Piperidine Derivatives: These compounds are widely used in drug discovery and have various therapeutic applications.
Uniqueness
N-(2-ETHOXYPHENYL)-2-{5-METHOXY-4-OXO-2-[(PIPERIDIN-1-YL)METHYL]-14-DIHYDROPYRIDIN-1-YL}ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C22H29N3O4 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]acetamide |
InChI |
InChI=1S/C22H29N3O4/c1-3-29-20-10-6-5-9-18(20)23-22(27)16-25-15-21(28-2)19(26)13-17(25)14-24-11-7-4-8-12-24/h5-6,9-10,13,15H,3-4,7-8,11-12,14,16H2,1-2H3,(H,23,27) |
InChI Key |
SAPOKCWLDJIIPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CN3CCCCC3)OC |
Origin of Product |
United States |
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